3-Bromo-vortioxetine hydrobromide is a chemical compound with the molecular formula CHBrNS and a CAS number of 2725536-51-4. It is a derivative of vortioxetine, which is classified as a multimodal antidepressant primarily used in the treatment of major depressive disorder. The addition of a bromine atom at the third position of the vortioxetine structure enhances its pharmacological properties and specificity in biological interactions .
The specific reactivity will depend on the conditions and the presence of other reactants.
3-Bromo-vortioxetine hydrobromide exhibits significant biological activity related to its parent compound, vortioxetine. It primarily acts as an inhibitor of serotonin reuptake while also modulating various serotonin receptor subtypes, including:
These actions contribute to its potential efficacy in treating depression and improving cognitive functions in patients .
The synthesis of 3-Bromo-vortioxetine hydrobromide typically involves several steps:
3-Bromo-vortioxetine hydrobromide is primarily researched for its applications in:
Studies on 3-Bromo-vortioxetine hydrobromide focus on its interactions with various neurotransmitter systems. Key findings include:
Several compounds share structural or functional similarities with 3-Bromo-vortioxetine hydrobromide. These include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Vortioxetine | Base structure without bromine | Approved antidepressant used for major depressive disorder |
| Duloxetine | Serotonin-norepinephrine reuptake inhibitor | Dual action on serotonin and norepinephrine systems |
| Escitalopram | Selective serotonin reuptake inhibitor | Highly selective for serotonin receptors |
| Agomelatine | Melatonergic antidepressant | Modulates melatonin receptors alongside serotonin receptors |
Uniqueness of 3-Bromo-vortioxetine Hydrobromide:
The presence of the bromine atom at the third position differentiates it from vortioxetine and enhances its receptor binding profile, potentially leading to improved efficacy and reduced side effects compared to traditional antidepressants like duloxetine or escitalopram .
The crystalline structure characterization of 3-Bromo-vortioxetine Hydrobromide represents a significant analytical challenge due to limited specific research data available in the scientific literature. However, comprehensive analysis of the parent compound, vortioxetine hydrobromide, provides valuable insights into the expected polymorphic behavior and crystallographic properties of the brominated derivative.
3-Bromo-vortioxetine Hydrobromide (CAS: 2725536-51-4) possesses the molecular formula C₁₈H₂₁BrN₂S·HBr with a molecular weight of 458.25 g/mol [1]. The compound represents a structural analog of vortioxetine hydrobromide wherein a bromine atom is incorporated at the 3-position of the dimethylphenyl ring system. The accurate mass has been determined as 455.99 using high-resolution mass spectrometry techniques [1].
Comparative Polymorphic Analysis
Vortioxetine hydrobromide exhibits extensive polymorphism, with multiple crystalline forms documented in the literature [2] [3] [4] [5]. The well-characterized polymorphic forms include:
| Polymorphic Form | Characteristic XRPD Peaks (2θ °) | Stability Profile | Crystal System |
|---|---|---|---|
| Form α | 11.35±0.2, 15.30±0.2, 18.67±0.2, 19.80±0.2 | Unstable, converts to Form β | Not specified |
| Form β | Reported as marketed form | Stable, marketed form | Not specified |
| Form γ | Reported as unstable form | Very unstable, hygroscopic | Not specified |
| Form δ | 5.5, 14.8, 16.7, 20.0 | Stable, anhydrous | Not specified |
| Form A | 11.35±0.2, 15.30±0.2, 19.80±0.2 | Moisture sensitive | Not specified |
| Form B | 8.42±0.2, 12.20±0.2, 14.20±0.2, 14.91±0.2 | Stable under specific conditions | Not specified |
The polymorphic landscape of vortioxetine hydrobromide demonstrates the complexity of solid-state behavior in this chemical class [4]. Form β represents the thermodynamically stable polymorph utilized in commercial pharmaceutical formulations, while Form α exhibits metastable characteristics with tendency to convert to Form β under ambient conditions [4].
Hydrate Formation Propensity
The hydrate formation characteristics of vortioxetine hydrobromide provide crucial insights for understanding the potential hydrate structures of 3-Bromo-vortioxetine Hydrobromide. The hemihydrate form of vortioxetine hydrobromide crystallizes in the monoclinic space group P2₁/c with specific unit cell parameters [2]:
The hemihydrate structure exhibits characteristic hygroscopic properties and demonstrates instability under elevated temperature conditions, with water loss occurring during thermal treatment [2]. The incorporation of the bromine substituent in 3-Bromo-vortioxetine Hydrobromide is expected to influence the hydrogen bonding network and potentially modify the hydrate formation propensity compared to the parent compound.
Anhydrous Form Characteristics
The anhydrous Form δ of vortioxetine hydrobromide represents the most pharmaceutically relevant crystalline structure, characterized by exceptional stability and minimal moisture absorption properties [2]. This form demonstrates less than 0.7% water content even under 95% relative humidity conditions, making it particularly suitable for pharmaceutical applications [2]. The anhydrous nature is confirmed through thermogravimetric analysis, showing only approximately 0.2% mass loss up to 140°C, which corresponds to residual solvent content rather than structural water [2].
The Fourier Transform Infrared (FTIR) spectroscopic characterization of 3-Bromo-vortioxetine Hydrobromide requires extrapolation from the well-documented spectroscopic data of vortioxetine hydrobromide polymorphs and related structural analogs. The incorporation of the bromine substituent introduces additional spectroscopic features that can be predicted based on fundamental vibrational spectroscopy principles.
Characteristic Vibrational Frequencies
The FTIR spectrum of vortioxetine hydrobromide exhibits distinctive absorption bands that serve as diagnostic markers for structural identification. The hemihydrate form demonstrates characteristic peaks at the following wavenumbers [6]:
| Frequency (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3171 | N-H stretching vibration | Strong |
| 2952, 2916 | C-H stretching (aliphatic) | Medium |
| 2828, 2808 | C-H stretching (aromatic) | Medium |
| 2733 | N-H stretching (protonated) | Medium |
| 1580, 1474 | Aromatic C=C stretching | Strong |
| 1439 | C-H bending (methyl) | Medium |
| 1146, 1053 | C-N stretching | Medium |
| 924, 861 | C-H out-of-plane bending | Weak |
| 735 | C-S stretching | Medium |
The isopropanol solvate form exhibits a modified spectroscopic profile with additional hydroxyl stretching at 3295 cm⁻¹, indicating the presence of alcohol molecules in the crystal lattice [6]. This demonstrates the sensitivity of FTIR spectroscopy to solvate formation and polymorphic variations.
Predicted Spectroscopic Features of 3-Bromo-vortioxetine Hydrobromide
The incorporation of the bromine substituent at the 3-position of the dimethylphenyl ring is expected to introduce specific spectroscopic modifications:
C-Br Stretching Vibrations: The carbon-bromine bond typically exhibits stretching vibrations in the range of 500-700 cm⁻¹, which would appear as a new diagnostic peak in the fingerprint region.
Modified Aromatic Vibrations: The presence of the bromine substituent will alter the electronic environment of the aromatic ring, potentially shifting the characteristic aromatic C=C stretching frequencies and modifying the intensity patterns.
Perturbed N-H Stretching: The electron-withdrawing nature of bromine may influence the hydrogen bonding patterns, potentially affecting the N-H stretching frequencies of the protonated piperazine moiety.
Polymorphic Discrimination Through FTIR
FTIR spectroscopy serves as a powerful analytical tool for polymorphic discrimination in pharmaceutical compounds. Different crystalline forms of the same compound exhibit subtle but reproducible differences in their vibrational spectra due to variations in intermolecular interactions and crystal packing arrangements [7]. The benzyl alcohol solvate form of vortioxetine hydrobromide demonstrates characteristic peaks that clearly distinguish it from anhydrous forms [7].
Single-crystal X-ray diffraction represents the definitive method for complete structural characterization of crystalline materials, providing atomic-level information about molecular geometry, crystal packing, and intermolecular interactions. While specific single-crystal data for 3-Bromo-vortioxetine Hydrobromide are not available in the current literature, the extensive structural studies of vortioxetine hydrobromide and related analogs provide valuable insights into expected structural features.
Structural Database Analysis
The Cambridge Structural Database contains multiple entries for vortioxetine and its derivatives, revealing important structural motifs and packing arrangements. The parent compound vortioxetine exhibits a characteristic molecular conformation with the piperazine ring adopting a chair conformation and the phenyl rings positioned in specific orientations to optimize intermolecular interactions [8].
Hydrogen Bonding Networks
Single-crystal studies of vortioxetine salts reveal the critical role of hydrogen bonding in determining crystal packing and stability. The protonated piperazine nitrogen forms charge-assisted hydrogen bonds with the bromide anion, creating a three-dimensional network that stabilizes the crystal structure [8]. The pattern N⁺-H···Br⁻ represents a particularly strong hydrogen bonding interaction with distances typically ranging from 2.3 to 2.6 Å.
Molecular Geometry and Conformation
The single-crystal structures of vortioxetine derivatives demonstrate that the molecular conformation is influenced by both intramolecular and intermolecular interactions. The sulfur bridge connecting the two aromatic rings adopts a characteristic geometry that positions the rings in an optimal orientation for π-π stacking interactions [8].
Crystal Packing Motifs
The crystal packing of vortioxetine hydrobromide exhibits characteristic motifs including:
Layered Arrangements: The molecules arrange in layers stabilized by hydrogen bonding networks between the protonated piperazine groups and bromide anions.
π-π Stacking Interactions: The aromatic rings participate in π-π stacking interactions that contribute to crystal stability.
Hydrophobic Interactions: The methyl groups on the aromatic rings participate in hydrophobic interactions that influence crystal packing efficiency.
Predicted Structural Features of 3-Bromo-vortioxetine Hydrobromide
The incorporation of the bromine substituent at the 3-position of the dimethylphenyl ring is expected to significantly influence the crystal structure:
Modified Molecular Geometry: The bromine substituent will introduce steric bulk that may affect the preferred molecular conformation and the orientation of the aromatic rings.
Altered Intermolecular Interactions: The bromine atom can participate in halogen bonding interactions, potentially creating new intermolecular contacts that influence crystal packing.
Changed Crystal Symmetry: The reduced symmetry of the substituted molecule may result in different space group assignments and unit cell parameters compared to the parent compound.
Modified Packing Efficiency: The increased molecular volume due to bromine incorporation may affect the packing efficiency and density of the crystal structure.
Cocrystal Formation Potential
Recent studies have demonstrated the formation of cocrystals between vortioxetine hydrobromide and various coformers, such as resorcinol [9]. These cocrystal structures exhibit enhanced stability and modified physicochemical properties compared to the parent compound. The cocrystal of vortioxetine hydrobromide with resorcinol demonstrates characteristic XRPD peaks at 9.0 and 17.9 degrees 2θ, with additional diagnostic peaks at 12.1, 19.1, and 23.6 degrees 2θ [9].
The formation of cocrystals represents an important strategy for modifying the solid-state properties of pharmaceutical compounds, and 3-Bromo-vortioxetine Hydrobromide may exhibit similar cocrystal formation potential with appropriate coformers.
Structural Comparison with Analogs
The structural characterization of various vortioxetine derivatives provides a framework for understanding the expected structural features of 3-Bromo-vortioxetine Hydrobromide. The systematic variation of substituents allows for the identification of structure-property relationships that can guide the prediction of physical and chemical properties.